![molecular formula C21H19N5O2S B2451905 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 2097859-14-6](/img/structure/B2451905.png)
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrahydro-cyclopenta[c]pyridazine core linked to an imidazo[1,2-a]pyridine moiety through a propanamide group. This unique combination suggests potential interactions with various biological targets, which may confer distinct therapeutic properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of N-Heterocycles have shown promise as antiviral agents by inhibiting viral replication. The binding affinity of the compound to viral proteins can be assessed using techniques like surface plasmon resonance (SPR) and molecular docking simulations. These methods help elucidate the mechanism of action and potential therapeutic applications against viral infections .
Anticancer Potential
The compound's structural analogs have demonstrated significant anticancer activity in various studies. For example, heterocyclic compounds have been reported to exhibit cytotoxic effects against multiple human cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for similar compounds range significantly, with some exhibiting values as low as 0.20 μM against specific cancer types . The mechanism often involves the inhibition of tubulin polymerization or interference with cell cycle progression.
Compound Name | GI50 Value (μM) | Cancer Type |
---|---|---|
Compound A | 0.20 | NUGC |
Compound B | 0.49 | MCF7 |
Compound C | 1.33 | HEPG2 |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For instance, COX-II inhibitors derived from similar scaffolds have shown selective inhibition with IC50 values significantly lower than standard drugs like Celecoxib . Understanding the inhibitory profiles can provide insights into its anti-inflammatory potential.
Case Studies
Several studies highlight the biological activity of structurally related compounds:
- Antiviral Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antiviral efficacy against HIV and other viruses. The most active compounds showed EC50 values in the low micromolar range .
- Anticancer Studies : In a screening of new heterocyclic compounds against the National Cancer Institute's 60 human cancer cell lines panel, several derivatives exhibited promising cytotoxicity with GI50 values comparable to established chemotherapeutics .
- COX-II Inhibition : Research on pyrazole-linked compounds demonstrated significant anti-inflammatory effects with selective COX-II inhibition at low concentrations, suggesting potential therapeutic applications for inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
This compound incorporates a cyclopenta[c]pyridazine moiety and an imidazo[1,2-a]pyridine group, which are known for their diverse biological activities. The presence of the tetrahydro-cyclopenta[c]pyridazine structure indicates potential reactivity and interaction profiles that can be exploited in medicinal chemistry.
Pharmacological Applications
-
Medicinal Chemistry :
- The structural attributes of this compound suggest its potential as a lead molecule in drug discovery. Its unique combination of heterocyclic rings may confer distinct biological properties that could be beneficial in treating various diseases.
- Preliminary studies indicate that compounds with similar structures have shown activity against cancer cells and other proliferative diseases due to their ability to modulate protein kinase activity .
-
Anticancer Activity :
- Research on related compounds has demonstrated their efficacy in inhibiting cell proliferation in cancer cell lines. For instance, derivatives of pyridazine and imidazo compounds have exhibited significant cytotoxic effects against acute myeloid leukemia cells .
- The compound's potential to inhibit CDK4 and CDK6 suggests it may be effective in treating cancers that are driven by these kinases .
-
Antimicrobial Properties :
- Compounds with similar structural features have been noted for their antimicrobial activities. The presence of thiophene and imidazo groups enhances the likelihood of interactions with microbial targets, making this compound a candidate for further exploration in antimicrobial research.
Chemical Reactivity and Synthesis
The compound can undergo various chemical transformations due to its amide and carbonyl functionalities. Notably, it may participate in intramolecular cyclization reactions similar to those observed with other N-(3-oxoalkenyl)phenylacetamides.
Synthesis Methods :
Several synthetic routes can be employed to produce this compound:
- Amide Formation : Utilizing coupling agents to facilitate the formation of the amide bond between the cyclopenta[c]pyridazine derivative and the imidazo[1,2-a]pyridine moiety.
- Cyclization Reactions : Optimizing conditions for intramolecular cyclization to enhance yield and purity.
Interaction Studies
Understanding the interaction profile of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Isothermal Titration Calorimetry (ITC) : To study thermodynamics of interactions.
- Molecular Docking Simulations : To predict binding modes and affinities.
These methodologies will provide insights into how the compound interacts at the molecular level with proteins or enzymes relevant to disease pathways.
Comparative Analysis with Related Compounds
To contextualize the potential applications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Amino-3-oxo-naphthyridine | Contains naphthyridine moiety | Antimicrobial |
3-Oxoalkenyl phenylacetamides | Similar carbonyl functionality | Anticancer |
Pyridazinone derivatives | Related heterocyclic structure | Antiviral |
The unique combination of the tetrahydro-cyclopenta[c]pyridazine core with an imidazo[1,2-a]pyridine group may provide distinct advantages over these related compounds in terms of biological activity and specificity.
Eigenschaften
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13(26-18(27)12-14-6-4-7-15(14)24-26)21(28)23-20-19(16-8-5-11-29-16)22-17-9-2-3-10-25(17)20/h2-3,5,8-13H,4,6-7H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXQHIVUQHINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3)N4C(=O)C=C5CCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.